SB590885

Description

Propriétés

IUPAC Name |

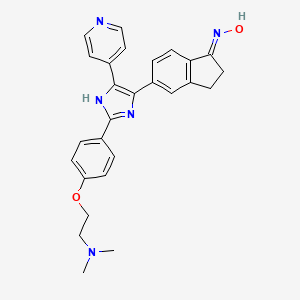

(NE)-N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30)/b31-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSAQOINCGAULQ-QFMPWRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)/C(=N/O)/CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of SB590885 (Dabrafenib) in Melanoma Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SB590885, also known as Dabrafenib, a potent and selective inhibitor of mutant BRAF kinase, in the context of melanoma. The document details the molecular pathways affected, summarizes key quantitative data on its efficacy, outlines experimental protocols for its study, and illustrates the core signaling cascades and resistance mechanisms through detailed diagrams.

Introduction: Targeting the Aberrant MAPK Pathway in Melanoma

Cutaneous melanoma is a highly aggressive form of skin cancer, with a significant proportion of cases driven by mutations in the BRAF gene.[1] The most common of these mutations, occurring in approximately 50-60% of metastatic melanomas, is the V600E substitution, which leads to constitutive activation of the BRAF kinase.[2][3] This aberrant activation drives uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[4][5]

This compound (Dabrafenib) is a small molecule inhibitor designed to selectively target the ATP-binding domain of mutated BRAF, thereby inhibiting its kinase activity and downstream signaling.[2][6] This targeted approach has shown significant clinical efficacy in patients with BRAF V600-mutant melanoma.[7]

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

The primary mechanism of action of this compound is the potent and selective inhibition of the constitutively active BRAF V600E kinase.[2] In its normal, unmutated state, the MAPK pathway is a tightly regulated cascade that transmits extracellular signals to the nucleus to control cellular processes like proliferation, differentiation, and survival.[6] In BRAF-mutant melanoma, this pathway is perpetually "on."

This compound binds to the active conformation of the BRAF V600E kinase, preventing the phosphorylation and subsequent activation of its downstream targets, MEK1 and MEK2.[8] This blockade leads to a dose-dependent decrease in the phosphorylation of ERK1 and ERK2 (pERK), the final kinases in this cascade.[2][8] The inhibition of ERK signaling ultimately results in the downregulation of transcription factors that promote cell cycle progression and survival, leading to G1 cell cycle arrest and apoptosis in melanoma cells.[8][9]

Signaling Pathway Diagram

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound has been quantified across various melanoma cell lines, primarily through cell viability assays determining the half-maximal inhibitory concentration (IC50) and growth inhibition (gIC50).

| Cell Line | BRAF Status | IC50 (nM) | gIC50 (nM) | Reference(s) |

| A375 | V600E | ~5-50 | <200 | [8][10] |

| SK-MEL-28 | V600E | <200 | - | [8] |

| WM-115 | V600D | - | <30 | [8] |

| YUMAC | V600K | - | <30 | [8] |

| 397 | V600E | ~30 | - | [10] |

| 624.38 | V600E | ~100 | - | [10] |

| M229 | V600E | <100 | - | [10] |

| M233 | V600E | >100 | - | [10] |

| LCP | V600R | - | Significant Inhibition | [1] |

| WM266 | V600D | - | Significant Inhibition | [1] |

| M257 | Wild-Type | - | No Significant Effect | [1] |

| HT-29 (Colorectal) | V600E | 99.8 | - | [10] |

Note: IC50 and gIC50 values can vary between studies due to differences in experimental conditions such as cell density, assay duration, and specific reagents used.

Mechanisms of Resistance to this compound

Despite the initial efficacy of this compound, acquired resistance is a significant clinical challenge.[11] Several mechanisms have been identified, which often lead to the reactivation of the MAPK pathway or the activation of bypass signaling cascades.

RAF Isoform Switching

One of the key mechanisms of resistance involves a switch in RAF isoform dependency.[2] In some resistant cells, there is an upregulation of CRAF (RAF-1).[6][11] This allows for the continued phosphorylation of MEK and ERK, even in the presence of this compound, which is less effective against CRAF.[2][6]

Upregulation of Receptor Tyrosine Kinases (RTKs)

Increased signaling from RTKs, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), can activate parallel survival pathways, most notably the PI3K/Akt pathway.[2][12] Activation of this pathway can promote cell survival and proliferation independently of the MAPK cascade.

Mutations in Downstream Pathway Components

While less common, mutations in genes downstream of BRAF, such as MEK1, can also confer resistance by rendering the pathway insensitive to BRAF inhibition.[11]

Resistance Pathways Diagram

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on melanoma cells.

Cell Viability Assay (MTT/WST-1)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Materials: BRAF V600E-mutant melanoma cells (e.g., A375), 96-well plates, complete culture medium, this compound stock solution, DMSO (vehicle control), MTT or WST-1 reagent, solubilization buffer (for MTT), and a microplate reader.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 72 hours at 37°C and 5% CO₂.

-

Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.

-

If using MTT, add solubilization buffer and incubate overnight.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[9][10]

-

Western Blot Analysis for MAPK Pathway Inhibition

This technique is used to detect changes in protein expression and phosphorylation status, providing direct evidence of pathway inhibition.

-

Materials: Treated and control cells, lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer, primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH), and HRP-conjugated secondary antibodies.

-

Protocol:

-

Treat cells with this compound for the desired time (e.g., 1-24 hours).

-

Wash cells with cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.[1][9]

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Treated and control cells, Annexin V-FITC/PI apoptosis detection kit, binding buffer, and a flow cytometer.

-

Protocol:

-

Harvest cells after treatment with this compound.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.[9]

-

Experimental Workflow Diagram

Conclusion

This compound (Dabrafenib) is a highly effective inhibitor of the constitutively active MAPK pathway in BRAF V600-mutant melanoma cells. Its mechanism of action is centered on the selective inhibition of mutant BRAF kinase, leading to cell cycle arrest and apoptosis. While its clinical benefit is well-established, the development of resistance through mechanisms such as RAF isoform switching and activation of bypass pathways remains a critical area of ongoing research. The experimental protocols outlined in this guide provide a robust framework for further investigation into the efficacy of this compound and the development of strategies to overcome resistance.

References

- 1. Effect of dabrafenib on melanoma cell lines harbouring the BRAFV600D/R mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Functional Proteomics Identifies Targets of Phosphorylation by B-Raf Signaling in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Towards combinatorial targeted therapy in melanoma: From pre-clinical evidence to clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. jdc.jefferson.edu [jdc.jefferson.edu]

- 12. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]

In-depth Technical Guide: SB590885 B-Raf V600E Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB590885 is a potent and selective small molecule inhibitor of the B-Raf kinase, with notable activity against the oncogenic V600E mutant. This document provides a comprehensive technical overview of the inhibitory activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of oncology, signal transduction, and drug discovery.

Introduction

The Ras-Raf-MEK-ERK signaling pathway, also known as the MAPK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. The B-Raf proto-oncogene, a member of the Raf kinase family, is a key component of this cascade. Somatic mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase, resulting in aberrant downstream signaling and uncontrolled cell growth. This mutation is a significant driver in a high percentage of human cancers, most notably in malignant melanoma.

This compound is a triarylimidazole compound that has been identified as a potent inhibitor of B-Raf kinase. It exhibits significant selectivity for B-Raf over other kinases, including the closely related c-Raf. This targeted inhibitory activity makes this compound a valuable tool for studying the biological consequences of B-Raf V600E-driven signaling and a promising lead compound for the development of anti-cancer therapeutics.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of B-Raf kinase. Crystallographic studies have revealed that this compound binds to and stabilizes the active conformation of the B-Raf kinase domain. This mechanism is distinct from other multi-kinase inhibitors that may bind to the inactive conformation. By occupying the ATP-binding pocket, this compound prevents the phosphorylation of MEK1/2, the downstream substrate of B-Raf, thereby inhibiting the entire MAPK/ERK signaling cascade. This targeted inhibition of the constitutively active B-Raf V600E mutant leads to the suppression of tumor cell proliferation and induction of apoptosis in B-Raf V600E-positive cancer cells.

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: MAPK/ERK signaling pathway with B-Raf V600E and this compound inhibition.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) | Reference(s) |

| B-Raf (V600E) | Kinase Assay | Ki | 0.16 | [1] |

| B-Raf (wild-type) | Kinase Assay | Kd | 0.3 | [1][2] |

| c-Raf | Kinase Assay | Ki | 1.72 | [1] |

Table 2: Cellular Inhibitory Activity of this compound in B-Raf V600E Mutant Cell Lines

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference(s) |

| Colo205 | Colorectal | EC50 (ERK Phos.) | 28 | [1][3] |

| Colo205 | Colorectal | EC50 (Prolif.) | 100 | [1][3] |

| HT29 | Colorectal | EC50 (ERK Phos.) | 58 | [1][3] |

| HT29 | Colorectal | EC50 (Prolif.) | 870 | [1][3] |

| A375P | Melanoma | EC50 (ERK Phos.) | 290 | [1][3] |

| A375P | Melanoma | EC50 (Prolif.) | 370 | [1][3] |

| SKMEL28 | Melanoma | EC50 (ERK Phos.) | 58 | [1][3] |

| SKMEL28 | Melanoma | EC50 (Prolif.) | 120 | [1][3] |

| MALME-3M | Melanoma | EC50 (ERK Phos.) | 190 | [1][3] |

| MALME-3M | Melanoma | EC50 (Prolif.) | 150 | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro B-Raf V600E Kinase Assay

This protocol describes a luminescence-based in vitro kinase assay to determine the inhibitory activity of this compound against B-Raf V600E. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

-

Recombinant human B-Raf V600E enzyme

-

MEK1 (inactive) as substrate

-

This compound

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Reaction Setup:

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add 10 µL of a solution containing B-Raf V600E enzyme and MEK1 substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for B-Raf.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 25 µL of Kinase-Glo® reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.

-

Cellular ERK Phosphorylation Assay

This protocol outlines a cell-based assay to measure the inhibition of ERK phosphorylation by this compound in B-Raf V600E mutant cancer cells.

Materials:

-

B-Raf V600E mutant cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2

-

Fluorescently labeled secondary antibodies: Anti-rabbit IgG (e.g., Alexa Fluor 488) and Anti-mouse IgG (e.g., Alexa Fluor 594)

-

DAPI for nuclear staining

-

96-well clear-bottom black plates

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Serum Starvation: Replace the culture medium with serum-free medium and incubate for 16-24 hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle for 1-2 hours.

-

Fixation and Permeabilization:

-

Fix the cells with fixing solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Block the cells with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells with PBS.

-

Acquire images using a high-content imaging system or measure fluorescence intensity with a plate reader.

-

Quantify the intensity of phospho-ERK and total ERK signals.

-

Normalize the phospho-ERK signal to the total ERK signal.

-

Determine the EC₅₀ value by plotting the normalized phospho-ERK signal against the log concentration of this compound.

-

Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effect of this compound on B-Raf V600E mutant cancer cells using a luminescent cell viability assay.

Materials:

-

B-Raf V600E mutant cell line (e.g., A375 melanoma cells)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (medium only) from all readings.

-

Express the luminescence of treated wells as a percentage of the vehicle control.

-

Determine the EC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

-

Experimental Workflow

The following diagram provides a general workflow for characterizing the inhibitory activity of a compound like this compound.

Caption: General workflow for inhibitor characterization.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of B-Raf kinase, particularly the oncogenic V600E mutant. Its ability to effectively block the MAPK/ERK signaling pathway in B-Raf V600E-driven cancer cells underscores the therapeutic potential of targeting this key oncogene. The data and protocols presented in this technical guide provide a comprehensive resource for researchers working on the development of novel B-Raf inhibitors and for those investigating the intricate roles of the MAPK/ERK pathway in health and disease.

References

The Downstream Signaling Cascade of SB590885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB590885 is a potent and highly selective, ATP-competitive small molecule inhibitor of the B-Raf kinase.[1][2] As a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, B-Raf is a key regulator of cell proliferation, differentiation, and survival.[3] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and are implicated in the pathogenesis of numerous cancers, most notably melanoma.[1][4] this compound exhibits significant therapeutic potential by selectively targeting oncogenic B-Raf, thereby inhibiting downstream signaling and suppressing tumor growth. This technical guide provides an in-depth overview of the downstream signaling pathway of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.

Mechanism of Action and Primary Molecular Target

This compound exerts its biological effects through direct inhibition of B-Raf kinase activity. It competitively binds to the ATP-binding domain of B-Raf, preventing the phosphorylation of its downstream substrate, MEK (Mitogen-activated protein kinase kinase).[1] Crystallographic studies have revealed that this compound stabilizes the oncogenic B-Raf kinase domain in an active conformation, a mechanism distinct from other multi-kinase inhibitors.[5] This high-affinity interaction is particularly effective against the constitutively active B-Raf V600E mutant.

The selectivity of this compound for B-Raf over other kinases, including the closely related c-Raf, is a key feature of its pharmacological profile.[2][6] This specificity minimizes off-target effects and contributes to a more favorable therapeutic index.

The MAPK/ERK Signaling Pathway: The Core Downstream Cascade

The primary downstream signaling pathway modulated by this compound is the canonical Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway.[1][3] In cancer cells harboring a B-Raf mutation, this pathway is often constitutively active, driving uncontrolled cell proliferation and survival.

Signaling Cascade Overview:

-

Growth Factor Receptor Activation: The pathway is typically initiated by the binding of extracellular growth factors to receptor tyrosine kinases (RTKs) on the cell surface.

-

Ras Activation: This binding event leads to the activation of the small GTPase Ras.

-

Raf Kinase Activation: Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, c-Raf) at the cell membrane. In B-Raf mutant cancers, this step is bypassed as B-Raf is already constitutively active.

-

MEK Phosphorylation: Activated B-Raf then phosphorylates and activates MEK1 and MEK2.

-

ERK Phosphorylation: Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2 (also known as p44/42 MAPK).[7]

-

Nuclear Translocation and Gene Expression: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates and activates a multitude of transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and survival.

This compound's Point of Intervention:

This compound directly inhibits the catalytic activity of B-Raf. This blockade prevents the phosphorylation of MEK, leading to a subsequent reduction in ERK phosphorylation and a shutdown of the downstream signaling cascade.[2][8] The ultimate consequence is the inhibition of cell proliferation and the induction of apoptosis in B-Raf mutant cancer cells.[4]

Quantitative Data Summary

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Kinase Inhibition and Binding Affinity

| Parameter | Target | Value | Reference |

| Kd | B-Raf | 0.3 nM | [2] |

| Ki app | B-Raf | 0.16 ± 0.03 nM | [2] |

| Ki | B-Raf | 0.16 nM | [6] |

| Ki | c-Raf | 1.72 nM | [6] |

Table 2: Cellular Potency in B-RafV600E Mutant Cell Lines

| Cell Line | Cancer Type | Endpoint | Value | Reference |

| Colo205 | Colorectal | EC50 (ERK Phosphorylation) | 28 nM | [2] |

| EC50 (Proliferation) | 0.1 µM | [2] | ||

| HT29 | Colorectal | EC50 (ERK Phosphorylation) | 58 nM | [2] |

| EC50 (Proliferation) | 0.87 µM | [2] | ||

| A375P | Melanoma | EC50 (ERK Phosphorylation) | 290 nM | [2] |

| EC50 (Proliferation) | 0.37 µM | [2] | ||

| SKMEL28 | Melanoma | EC50 (ERK Phosphorylation) | 58 nM | [2] |

| EC50 (Proliferation) | 0.12 µM | [2] | ||

| MALME-3M | Melanoma | EC50 (ERK Phosphorylation) | 190 nM | [2] |

| EC50 (Proliferation) | 0.15 µM | [2] | ||

| 451Lu | Melanoma | IC50 (Proliferation) | <1 µM | [2] |

| WM35 | Melanoma | IC50 (Proliferation) | <1 µM | [2] |

| WM983 | Melanoma | IC50 (Proliferation) | <1 µM | [2] |

Experimental Protocols

Western Blotting for ERK Phosphorylation

This protocol details the methodology for assessing the inhibition of ERK phosphorylation by this compound in cancer cell lines.

Experimental Workflow:

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Anchorage-Independent Growth Assay [whitelabs.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2.7. Assaying anchorage‐independent growth in soft agar [bio-protocol.org]

- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 8. protocols.io [protocols.io]

SB590885's High-Affinity Binding to B-Raf Kinase: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of SB590885, a potent and selective inhibitor, to the B-Raf kinase. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative binding data, experimental methodologies, and the inhibitor's interaction with the B-Raf signaling pathway.

This compound demonstrates high-affinity binding to B-Raf kinase, a key component of the RAS/RAF/MEK/ERK signaling cascade.[1] Dysregulation of this pathway is a critical factor in the development of numerous cancers, making B-Raf a significant therapeutic target.[2][3] this compound selectively inhibits Raf kinases, with a notably higher potency for B-Raf over c-Raf.[4]

Quantitative Binding Affinity Data

The binding affinity and inhibitory concentration of this compound have been quantified through various in vitro and cell-based assays. The data below is compiled from multiple studies to provide a comprehensive overview.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

| Parameter | Value | Kinase | Assay Conditions |

| Kd | 0.3 nM | B-Raf | Cell-free binding assay |

| Ki | 0.16 nM | B-Raf | Cell-free kinase assay |

| Ki | 1.72 nM | c-Raf | Cell-free kinase assay |

| IC50 | ~2.5 nM - 15 nM | ARAF, BRAF, CRAF | TR-FRET Assay |

-

Kd (Dissociation Constant): A measure of the binding affinity between the inhibitor and the kinase. A lower Kd value indicates a stronger binding affinity.

-

Ki (Inhibition Constant): Represents the concentration of inhibitor required to produce half-maximum inhibition.

-

IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the activity of a kinase by 50%.

Table 2: Cellular Activity of this compound in B-RafV600E Expressing Cell Lines

| Cell Line | EC50 (ERK Phosphorylation) | EC50 (Proliferation) |

| Colo205 | 28 nM | 0.1 µM |

| HT29 | 58 nM | 0.87 µM |

| A375P | 290 nM | 0.37 µM |

| SKMEL28 | 58 nM | 0.12 µM |

| MALME-3M | 190 nM | 0.15 µM |

-

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Experimental Protocols

The determination of this compound's binding affinity and inhibitory activity against B-Raf kinase is primarily achieved through in vitro kinase assays. Two common methods are the LanthaScreen® Eu Kinase Binding Assay and luminescence-based kinase activity assays such as the Kinase-Glo® platform.

LanthaScreen® Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring inhibitor binding to a kinase.[5][6][7][8][9]

Principle: The assay relies on the binding of an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest.[5][8][9] A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor.[5][8] When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs.[5] A test compound that binds to the ATP-binding site of the kinase will compete with the tracer, leading to a decrease in the FRET signal.[5]

General Protocol:

-

Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate buffer with a constant final concentration of DMSO.

-

Reagent Preparation: The B-Raf kinase and the europium-labeled anti-tag antibody are prepared in the assay buffer. The Alexa Fluor® 647-labeled tracer is also diluted in the assay buffer.

-

Assay Plate Setup: The assay is typically performed in a 384-well plate. The test compound, kinase/antibody mixture, and tracer are added to the wells.

-

Incubation: The plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the binding reaction to reach equilibrium.[9]

-

Data Acquisition: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the emission wavelengths of the donor (europium) and the acceptor (Alexa Fluor® 647).

-

Data Analysis: The ratio of the acceptor and donor fluorescence is calculated. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

SB590885: A Technical Guide to its Selectivity for B-Raf over c-Raf

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB590885 is a potent and selective inhibitor of B-Raf kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway, often through activating mutations in the BRAF gene, is a critical driver in the pathogenesis of numerous human cancers, most notably melanoma.[2] Understanding the selectivity profile of kinase inhibitors is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects. This technical guide provides an in-depth analysis of the selectivity of this compound for B-Raf over its closely related isoform, c-Raf.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against B-Raf and c-Raf has been quantified using various biochemical assays. The data consistently demonstrates a significant preference for B-Raf.

| Parameter | B-Raf | c-Raf | Selectivity (c-Raf/B-Raf) | Reference |

| Ki (nM) | 0.16 | 1.72 | 11-fold | [1][3] |

| Kd (nM) | 0.3 | Not Reported | - |

Table 1: In Vitro Inhibitory Potency of this compound against B-Raf and c-Raf.

The cellular activity of this compound has been evaluated in various cancer cell lines, demonstrating potent inhibition of ERK phosphorylation, a downstream marker of Raf activity.

| Cell Line | B-Raf Status | EC50 for ERK Phosphorylation (nM) | Reference |

| Colo205 | V600E | 28 | [4] |

| HT29 | V600E | 58 | [4] |

| A375P | V600E | 290 | [4] |

| SKMEL28 | V600E | 58 | [4] |

| MALME-3M | V600E | 190 | [4] |

Table 2: Cellular Activity of this compound in B-Raf Mutant Cancer Cell Lines.

Experimental Protocols

In Vitro Kinase Assay for Determination of IC50 and Ki

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against B-Raf and c-Raf kinases. The subsequent calculation of the inhibition constant (Ki) is also detailed.

Materials:

-

Recombinant human B-Raf and c-Raf enzymes

-

MEK1 (inactive) as a substrate

-

This compound

-

Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ATP detection reagent

-

96-well or 384-well white assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Dilute the B-Raf and c-Raf enzymes and the MEK1 substrate to their final desired concentrations in Kinase Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzymes.

-

Prepare ATP solution in Kinase Buffer at a concentration equal to the Michaelis-Menten constant (Km) for each respective kinase.

-

-

Kinase Reaction:

-

Add the diluted this compound or vehicle (DMSO) to the assay plate wells.

-

Add the kinase (either B-Raf or c-Raf) and substrate (MEK1) mixture to the wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Signal Detection:

-

Terminate the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

-

Ki Determination:

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S] / Km)) Where:

-

[S] is the concentration of the substrate (ATP).

-

Km is the Michaelis-Menten constant of the kinase for the substrate.

-

-

Signaling Pathways and Experimental Workflow

The Ras-Raf-MEK-ERK Signaling Pathway

The Raf kinases are central components of the Ras-Raf-MEK-ERK signaling cascade, which regulates fundamental cellular processes such as proliferation, differentiation, and survival.[5] Upon activation by growth factors, receptor tyrosine kinases recruit and activate the small GTPase Ras. Ras-GTP, in turn, recruits Raf kinases to the cell membrane, leading to their activation. Activated Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors. B-Raf can signal as a monomer (particularly the V600E mutant) or as a heterodimer with c-Raf.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Impact of Feedback Phosphorylation and Raf Heterodimerization on Normal and Mutant B-Raf Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Discovery of Raf Family Is a Milestone in Deciphering the Ras-Mediated Intracellular Signaling Pathway [mdpi.com]

- 6. Wild-type and mutant B-RAF activate C-RAF through distinct mechanisms involving heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Early Discovery and Synthesis of SB590885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB590885 is a potent and highly selective small molecule inhibitor of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, in a significant percentage of human cancers, most notably melanoma, spurred the development of targeted therapies.[3] this compound emerged from these efforts as a promising therapeutic agent, demonstrating a significant genetic therapeutic index for tumors expressing oncogenic B-Raf. This technical guide provides an in-depth overview of the early discovery, synthesis, and biological characterization of this compound.

Chemical Synthesis

This compound, chemically named (E)-5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-4-(pyridin-4-yl)-1H-imidazol-5-yl)-2,3-dihydroinden-1-one oxime, belongs to the triarylimidazole class of compounds. While the seminal publications on this compound focus on its biological activity, the detailed synthetic route is often found in the associated patent literature. The synthesis of related triarylimidazole compounds typically involves a multi-step process. A generalized synthetic approach, based on established methods for this class of compounds, is outlined below.

It is important to note that the following is a representative synthesis and may not reflect the exact process used for the initial production of this compound. Researchers should consult the primary patent literature for precise experimental details.

Representative Synthetic Pathway

A plausible synthetic route for this compound likely involves the construction of the central imidazole core, followed by the introduction of the various aryl and substituted aryl groups. One common method for synthesizing triarylimidazoles is the Radziszewski reaction or a variation thereof, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.

Alternatively, a step-wise construction of the imidazole ring is also a common strategy. This could involve the reaction of an alpha-haloketone with an amidine, followed by further functionalization. Given the structure of this compound, a convergent synthesis where key fragments are prepared separately and then coupled is also a viable approach.

Unfortunately, a specific, publicly available, step-by-step protocol for the synthesis of this compound could not be located in the current search of scientific literature and patent databases. Researchers seeking to synthesize this compound would need to refer to the original patent filings from the discovering organization, which would contain the definitive synthetic procedures.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of B-Raf kinase with a high degree of selectivity.[1][2] It competitively binds to the ATP-binding site of the B-Raf kinase domain, thereby preventing the phosphorylation of its downstream target, MEK.[2] This inhibition leads to the suppression of the entire MAPK/ERK signaling cascade, which is constitutively active in cancer cells harboring the B-Raf V600E mutation.[3]

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound in various assays.

Table 1: Kinase Inhibition and Binding Affinity

| Parameter | Kinase | Value | Reference |

| Ki | B-Raf | 0.16 nM | [1] |

| c-Raf | 1.72 nM | [1] | |

| Kd | B-Raf | 0.3 nM | [1] |

Table 2: Cellular Activity - Inhibition of ERK Phosphorylation

| Cell Line | B-Raf Status | EC50 | Reference |

| Colo205 | V600E | 28 nM | [1] |

| HT29 | V600E | 58 nM | [1] |

| A375P | V600E | 290 nM | [1] |

| SKMEL28 | V600E | 58 nM | [1] |

| MALME-3M | V600E | 190 nM | [1] |

Table 3: Cellular Activity - Inhibition of Cell Proliferation

| Cell Line | B-Raf Status | EC50 / IC50 | Reference |

| Colo205 | V600E | 0.1 µM | [1] |

| HT29 | V600E | 0.87 µM | [1] |

| A375P | V600E | 0.37 µM | [1] |

| SKMEL28 | V600E | 0.12 µM | [1] |

| MALME-3M | V600E | 0.15 µM | [1] |

| 451Lu | V600E | <1 µM | [1] |

| WM35 | V600E | <1 µM | [1] |

| WM983 | V600E | <1 µM | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard techniques and information gathered from various sources.

In Vitro B-Raf Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of MEK1 by B-Raf in a cell-free system. A common method utilizes a luminescence-based ATP detection assay.

Materials:

-

Recombinant human B-Raf (V600E) enzyme

-

Recombinant human MEK1 substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

In a white assay plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).

-

Add the B-Raf (V600E) enzyme and MEK1 substrate to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Cellular ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of ERK in whole cells.

Materials:

-

Cancer cell lines (e.g., A375 melanoma cells with B-Raf V600E mutation)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.

-

Quantify the band intensities to determine the relative levels of p-ERK.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Opaque-walled 96-well plates

-

CellTiter-Glo® reagent

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Equilibrate the plate and its contents to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents to induce cell lysis and stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ or IC₅₀ value.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay assesses the ability of this compound to inhibit the transformed phenotype of cancer cells, specifically their ability to grow without attachment to a solid surface.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

Agarose (low melting point)

-

This compound dissolved in DMSO

-

6-well plates

Procedure:

-

Prepare a base layer of 0.5-0.6% agarose in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

Harvest and count the cells.

-

Resuspend the cells in a 0.3-0.4% agarose solution in cell culture medium containing the desired concentration of this compound or vehicle control.

-

Carefully layer this cell-agarose suspension on top of the solidified base layer.

-

Allow the top layer to solidify.

-

Add a small amount of liquid medium containing the appropriate concentration of this compound or vehicle to the top of the agar to prevent drying.

-

Incubate the plates for 2-4 weeks, feeding the cells with fresh medium and inhibitor every few days.

-

After the incubation period, stain the colonies with a viability stain (e.g., crystal violet or MTT).

-

Count the number and size of the colonies to determine the effect of this compound on anchorage-independent growth.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: The MAPK/ERK signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.

Caption: Workflow for the cell proliferation assay using a luminescence-based method.

References

Investigating the Role of SB590885 in Apoptosis: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

SB590885 is a potent and highly selective inhibitor of the B-Raf (BRAF) kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] Activating mutations in the BRAF gene, particularly the V600E substitution, are found in over 50% of melanomas and a significant percentage of other cancers, including thyroid and colorectal carcinomas.[2][3][4] This mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation and evasion of apoptosis (programmed cell death).[2][5] Consequently, BRAF has become a key therapeutic target. This compound serves as a crucial research tool to dissect the mechanisms by which BRAF inhibition can reverse the oncogenic phenotype, primarily through the induction of apoptosis. This guide provides an in-depth overview of the mechanism of this compound, quantitative data on its effects, and detailed protocols for key experimental assays.

Mechanism of Action: Inducing Apoptosis

The primary mechanism by which this compound induces apoptosis is through the targeted inhibition of the constitutively active BRAF V600E mutant protein.[1] This action sets off a cascade of downstream events that shift the cellular balance from survival to programmed cell death.

Inhibition of the MAPK/ERK Pathway

In cancer cells harboring the BRAF V600E mutation, the MAPK/ERK pathway (RAF-MEK-ERK) is perpetually active, promoting cell survival and proliferation.[2] this compound directly binds to the ATP-binding site of BRAF V600E, inhibiting its kinase activity.[3] This blockade prevents the phosphorylation and activation of its downstream target, MEK, which in turn prevents the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[1] The resulting downregulation of ERK signaling is a pivotal event that removes the pro-survival signals essential for the cancer cell's viability.[6]

Modulation of Apoptotic Regulators

The inhibition of ERK signaling by this compound directly impacts key proteins that regulate apoptosis, primarily the BCL-2 (B-cell lymphoma 2) family of proteins.

-

Downregulation of Anti-Apoptotic Proteins: Activated ERK typically promotes the expression of anti-apoptotic BCL-2 family members like Mcl-1 and Bcl-xL. By inhibiting ERK, this compound treatment leads to a decrease in the levels of these survival-promoting proteins.

-

Activation of Pro-Apoptotic Proteins: The inhibition of the MAPK pathway can lead to the upregulation and/or activation of pro-apoptotic "BH3-only" proteins, such as BIM and PUMA.[7] These proteins act as sensors of cellular stress and can neutralize the anti-apoptotic BCL-2 proteins, thereby "unleashing" the effector proteins BAX and BAK.[8]

-

Caspase Cascade Activation: The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9] Caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7.[9] These executioner caspases are responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10][11][12]

References

- 1. rndsystems.com [rndsystems.com]

- 2. Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of V600E-mutant BRAF gene induces apoptosis in thyroid carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. BRAF V600E protect from cell death via inhibition of the mitochondrial permeability transition in papillary and anaplastic thyroid cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-apoptotic BCL-2 proteins govern cellular outcome following B-RAFV600E inhibition and can be targeted to reduce resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caspase-3 activation and induction of PARP cleavage by cyclic dipeptide cyclo(Phe-Pro) in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

SB590885: A Technical Guide for Studying MAPK Pathway Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SB590885, a potent and selective small-molecule inhibitor of B-Raf kinase. It is designed to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document covers the inhibitor's mechanism of action, presents key quantitative data, and offers detailed protocols for essential experiments.

Introduction to this compound and the MAPK Pathway

The Ras-Raf-MEK-ERK pathway, also known as the MAPK/ERK pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway, often through mutations in key components like Ras or B-Raf, is a hallmark of many human cancers.[3] The B-Raf protein kinase is a central component of this pathway, and the discovery of activating mutations, such as the common V600E substitution, has identified it as a key therapeutic target.[3]

This compound is a triarylimidazole compound that has been characterized as a potent and selective inhibitor of Raf kinases, with a particular potency for B-Raf.[4] Its ability to specifically target B-Raf makes it an invaluable tool for dissecting the role of this kinase in both normal physiology and disease states. Unlike multi-kinase inhibitors, this compound exhibits a high degree of selectivity, which is crucial for attributing observed biological effects directly to the inhibition of B-Raf.[5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of B-Raf kinase. Crystallographic studies have revealed that this compound binds to the ATP-binding pocket of the B-Raf kinase domain. A distinct feature of its mechanism is that it stabilizes the oncogenic B-Raf kinase domain in an active conformation, which differs from the mechanism of some other multi-kinase inhibitors.[4][5] By occupying the ATP-binding site, this compound prevents the phosphorylation and subsequent activation of MEK1/2, the downstream substrate of B-Raf. This, in turn, blocks the entire downstream signaling cascade, leading to a reduction in the phosphorylation of ERK1/2. The inhibition of ERK phosphorylation is a key indicator of this compound's on-target activity in cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

| Target | Parameter | Value | Reference |

| B-Raf (cell-free) | Ki | 0.16 nM | [5] |

| c-Raf (cell-free) | Ki | 1.72 nM | [5] |

| B-Raf | Kd | 0.3 nM | |

| B-Raf (mutant) | Ki | 38 nM (for BAY 439006) | [5] |

| c-Raf | Ki | 6 nM (for BAY 439006) | [5] |

Table 2: Cellular Activity of this compound in B-RafV600E Mutant Cell Lines

| Cell Line | Assay | Parameter | Value | Reference |

| Colo205 | ERK Phosphorylation | EC50 | 28 nM | [5] |

| HT29 | ERK Phosphorylation | EC50 | 58 nM | [5] |

| A375P | ERK Phosphorylation | EC50 | 290 nM | [5] |

| SKMEL28 | ERK Phosphorylation | EC50 | 58 nM | [5] |

| MALME-3M | ERK Phosphorylation | EC50 | 190 nM | [5] |

| Colo205 | Proliferation | EC50 | 0.1 µM | [5] |

| HT29 | Proliferation | EC50 | 0.87 µM | [5] |

| A375P | Proliferation | EC50 | 0.37 µM | [5] |

| SKMEL28 | Proliferation | EC50 | 0.12 µM | [5] |

| MALME-3M | Proliferation | EC50 | 0.15 µM | [5] |

| 451Lu | Proliferation | IC50 | <1 µM | [5] |

| WM35 | Proliferation | IC50 | <1 µM | [5] |

| WM983 | Proliferation | IC50 | <1 µM | [5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MAPK signaling pathway and a typical experimental workflow for studying the effects of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

In Vitro B-Raf Kinase Assay (Non-Radioactive)

This protocol describes a luminescence-based kinase assay to measure the in vitro activity of B-Raf and the inhibitory effect of this compound. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction.

Materials:

-

Recombinant active B-Raf enzyme (e.g., V600E mutant)

-

Recombinant inactive MEK1 as a substrate

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (e.g., 10 mM stock)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Luminescent kinase assay kit (e.g., Kinase-Glo® Max)

-

White, opaque 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of B-Raf enzyme in Kinase Assay Buffer. The final concentration should be determined empirically.

-

Prepare a working solution of MEK1 substrate in Kinase Assay Buffer.

-

Prepare a serial dilution of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare the ATP solution in Kinase Assay Buffer to the desired final concentration (e.g., 10 µM).

-

-

Assay Setup:

-

Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of the 96-well plate.

-

Add 10 µL of the MEK1 substrate solution to each well.

-

Add 10 µL of the B-Raf enzyme solution to each well to initiate the reaction. Include a "no enzyme" control.

-

-

Kinase Reaction:

-

Add 25 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Allow the plate to equilibrate to room temperature.

-

Prepare the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Add 50 µL of the prepared reagent to each well.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot for Phospho-ERK (p-ERK)

This protocol details the procedure for detecting changes in ERK1/2 phosphorylation in cells treated with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 10% polyacrylamide)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit or mouse anti-total ERK1/2

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle-only control (DMSO).

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations and mix with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for Total ERK):

-

Strip the membrane using a mild stripping buffer.

-

Wash the membrane and re-block.

-

Incubate with the primary anti-total ERK1/2 antibody and repeat the detection steps.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cell proliferation.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

White, opaque-walled 96-well plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Seed cells at an appropriate density in a 96-well plate in a final volume of 100 µL per well.

-

Include wells with medium only for background measurement.

-

Incubate the plate overnight to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Add the diluted compound or vehicle control to the respective wells.

-

Incubate the plate for the desired period (e.g., 72 hours).[5]

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement and Analysis:

-

Measure the luminescence using a plate reader.

-

Subtract the average background luminescence from all experimental readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a powerful and selective research tool for investigating the MAPK signaling pathway. Its specific inhibition of B-Raf allows for precise dissection of the roles of this kinase in various biological contexts. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate regulation of MAPK signaling and its implications in health and disease. As with any chemical probe, it is essential to use appropriate controls and to consider potential off-target effects, although this compound has demonstrated high selectivity.[5] By following rigorous experimental design and the detailed methodologies outlined here, researchers can confidently employ this compound to advance our understanding of B-Raf-driven cellular processes.

References

Structural Analysis of SB590885 Bound to B-Raf: A Technical Guide

This in-depth technical guide explores the structural basis of B-Raf inhibition by SB590885, a potent and selective triarylimidazole inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the binding characteristics, structural interactions, and the experimental methodologies used to elucidate the inhibitor's mechanism of action.

Introduction to B-Raf and the Inhibitor this compound

The B-Raf kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is centrally involved in regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the kinase and are a major driver in a significant percentage of human cancers, including melanoma, colorectal, and thyroid cancers.[1][2] This makes oncogenic B-Raf a prime target for therapeutic intervention.

This compound is a novel small molecule inhibitor belonging to the triarylimidazole class.[3][4] It demonstrates high potency and selectivity for B-Raf, particularly the oncogenic V600E mutant, over other kinases, including the closely related c-Raf.[3][5][6] Structural and functional studies have been pivotal in understanding its mechanism of action and its potential as a therapeutic agent.

Quantitative Analysis of this compound Binding to B-Raf

The interaction between this compound and B-Raf has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

| Target | Assay Type | Parameter | Value | Reference |

| B-Raf (V600E) | Coupled Kinase Assay | Ki app | 0.16 ± 0.03 nM | [3] |

| c-Raf | Coupled Kinase Assay | Ki app | 1.72 ± 0.65 nM | [3] |

| B-Raf | Cell-free Assay | Ki | 0.16 nM | [6] |

| B-Raf | Binding Affinity | Kd | 0.3 nM | [6] |

| B-Raf | Binding Affinity | Kd | 300 pM | [7] |

Table 2: Cellular Activity of this compound

| Cell Line | BRAF Status | Parameter | Value | Reference |

| Colo205 | V600E | EC50 (ERK Phosphorylation) | 28 nM | [6] |

| HT29 | V600E | EC50 (ERK Phosphorylation) | 58 nM | [6] |

| A375P | V600E | EC50 (ERK Phosphorylation) | 290 nM | [6] |

| SKMEL28 | V600E | EC50 (ERK Phosphorylation) | 58 nM | [6] |

| MALME-3M | V600E | EC50 (ERK Phosphorylation) | 190 nM | [6] |

| Colo205 | V600E | EC50 (Proliferation) | 0.1 µM | [6] |

| HT29 | V600E | EC50 (Proliferation) | 0.87 µM | [6] |

| A375P | V600E | EC50 (Proliferation) | 0.37 µM | [6] |

| SKMEL28 | V600E | EC50 (Proliferation) | 0.12 µM | [6] |

| MALME-3M | V600E | EC50 (Proliferation) | 0.15 µM | [6] |

Structural Insights from X-Ray Crystallography

The co-crystal structure of this compound bound to the B-Raf kinase domain (PDB ID: 2FB8) provides a detailed snapshot of the molecular interactions driving its inhibitory activity.[8] The analysis reveals that this compound binds to the ATP-binding pocket of B-Raf in an active "DFG-in" conformation.[3][9] This is a significant finding as it indicates that the inhibitor stabilizes an active state of the enzyme, which is a distinct mechanism compared to other multi-kinase inhibitors.[5][8]

Key interactions observed in the crystal structure include:

-

Competition for the ATP-binding pocket: this compound directly occupies the space normally taken by ATP.[3][9]

-

Hydrogen Bonding: The oxime hydroxyl group of this compound forms a hydrogen bond with the side chain of Glu501.[9] This interaction is crucial as it helps to stabilize the salt bridge between the catalytic Lys483 and Glu501, further locking the αC helix in an inward position.[9]

-

Hydrophobic Interactions: The inhibitor packs against hydrophobic residues within the binding pocket, including F583 and W531.[3][9]

Table 3: Crystallographic Data for this compound-B-Raf Complex

| Parameter | Value | Reference |

| PDB ID | 2FB8 | [8] |

| Method | X-RAY DIFFRACTION | [8] |

| Resolution | 2.90 Å | [8] |

| R-Value Work | 0.199 | [8] |

| R-Value Free | 0.291 | [8] |

| R-Value Observed | 0.203 | [8] |

Experimental Protocols

This section details the methodologies for the key experiments cited in the structural and functional analysis of this compound.

B-Raf Kinase Assay (Coupled Assay)

This assay measures the ability of this compound to inhibit the phosphorylation of MEK1 by B-Raf.

-

Enzyme and Substrate Preparation: Recombinant human N-His6-tagged B-Raf expressed in Sf9 cells is used as the enzyme source.[6] A non-phosphorylated MEK1 is used as the substrate.

-

Reaction Mixture: The reaction is typically performed in a 96-well plate format in a buffer containing ATP and the necessary cofactors.

-

Inhibitor Addition: A serial dilution of this compound is added to the wells. A control with no inhibitor is included.

-

Initiation and Incubation: The reaction is initiated by the addition of the B-Raf enzyme and incubated at 30°C for a defined period (e.g., 45 minutes).[2]

-

Detection: The amount of phosphorylated MEK1 is quantified. This can be done using a luminescence-based method that measures the amount of ATP remaining in the reaction (e.g., Kinase-Glo® MAX).[2][10] A decrease in luminescence correlates with higher kinase activity.

-

Data Analysis: The inhibitory concentration (IC50) or the inhibition constant (Ki) is determined by plotting the percentage of inhibition against the inhibitor concentration.

X-Ray Crystallography

This protocol outlines the general steps for determining the co-crystal structure of this compound bound to the B-Raf kinase domain.

-

Protein Expression and Purification: The kinase domain of human B-Raf (e.g., V600E mutant) is expressed in an appropriate system, such as Spodoptera frugiperda (Sf9) insect cells.[8] The protein is then purified to homogeneity using standard chromatographic techniques.

-

Co-crystallization: The purified B-Raf kinase domain is mixed with a molar excess of this compound. Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known B-Raf structure as a search model. The model is then refined against the experimental data to obtain the final coordinates, R-factors, and other quality indicators.[8]

Visualizing Molecular Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: The B-Raf/MAPK signaling pathway and the point of inhibition by this compound.

Caption: Experimental workflow for the structural analysis of the this compound-B-Raf complex.

Caption: Logical relationship of this compound binding and inhibition of B-Raf kinase activity.

Conclusion

The structural and functional analysis of this compound in complex with B-Raf provides critical insights into its potent and selective inhibitory mechanism. By binding to the ATP pocket and stabilizing an active conformation of the kinase, this compound effectively blocks the downstream signaling of the MAPK pathway in cancer cells harboring oncogenic B-Raf mutations. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development. The unique binding mode of this compound also offers a foundation for the design of next-generation B-Raf inhibitors with improved efficacy and resistance profiles.

References

- 1. The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Demonstration of a genetic therapeutic index for tumors expressing oncogenic BRAF by the kinase inhibitor SB-590885 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. stemcell.com [stemcell.com]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]